N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactions of benzothiazole derivatives, including those related to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide. For instance, Jackson et al. (2000) discussed the nitration of aryl-4,7-dimethoxybenzothiazoles leading to a mixture of nitrobenzothiazoles, demonstrating the chemical versatility of these compounds for further synthetic applications (Jackson et al., 2000).
Electrochemical Behaviors
The electrochemical behaviors of certain benzoxazole compounds, which are structurally similar to the target compound, were investigated by Zeybek et al. (2009). Their research provides insights into the electrochemical reduction processes and determination techniques for these compounds, highlighting their potential in electrochemical sensors and analysis (Zeybek et al., 2009).
Antimicrobial Activity
Research into the antimicrobial properties of benzothiazole derivatives has shown promising results. Gupta et al. (2018) synthesized hydroxy-substituted benzothiazole derivatives and evaluated their antibacterial activity against Streptococcus pyogenes, suggesting potential applications in combating bacterial infections (Gupta et al., 2018). Similarly, Abbas et al. (2014) investigated the antimicrobial activity of various benzothiazole derivatives, including those with nitro substituents, underscoring the broad biological activities of these compounds (Abbas et al., 2014).
Drug Development and Quality Control
The development of quality control methods for anticonvulsants among derivatives of thiadiazole, related to the benzothiazole class, highlights the importance of these compounds in pharmaceutical research. Sych et al. (2018) focused on the synthesis and quality control of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating the relevance of such studies in ensuring the efficacy and safety of new drugs (Sych et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide Benzothiazole derivatives have been studied for their potential interactions with various biological targets .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Benzothiazole derivatives have been reported to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to have various molecular and cellular effects .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQPMIBGRKJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.